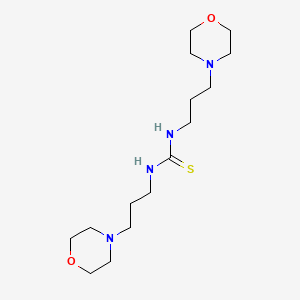

1,3-Bis(3-morpholin-4-ylpropyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6941-97-5 |

|---|---|

Molecular Formula |

C15H30N4O2S |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

1,3-bis(3-morpholin-4-ylpropyl)thiourea |

InChI |

InChI=1S/C15H30N4O2S/c22-15(16-3-1-5-18-7-11-20-12-8-18)17-4-2-6-19-9-13-21-14-10-19/h1-14H2,(H2,16,17,22) |

InChI Key |

DMJQQHJNZVGDJV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC(=S)NCCCN2CCOCC2 |

Origin of Product |

United States |

Contextual Overview of Thiourea Derivatives in Advanced Chemical Research

Thiourea (B124793) and its derivatives are a significant class of organosulfur compounds that have garnered considerable attention in various fields of chemical research. mdpi.comnih.gov Structurally similar to urea (B33335) with the oxygen atom replaced by a sulfur atom, these compounds exhibit a wide array of biological activities and chemical applications. mdpi.com The thiourea functional group, characterized by the (-HN-C(=S)-NH-) pharmacophore, is crucial in designing novel chemotherapeutics due to its ability to form stable hydrogen bonds with biological targets like enzymes and receptors. nih.govanalis.com.my

In medicinal chemistry, thiourea derivatives have shown a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory activities. mdpi.comresearchgate.netresearchgate.net The versatility of the thiourea scaffold allows for structural modifications that can enhance their binding affinity and efficacy against various diseases. analis.com.my Beyond medicine, these compounds are instrumental in organic synthesis, serving as catalysts and building blocks for more complex molecules. nih.gov They also have significant industrial applications, for instance, as corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. jmaterenvironsci.comonepetro.orgampp.org The effectiveness of thiourea derivatives in corrosion inhibition is attributed to the presence of sulfur, nitrogen, and in some cases, oxygen atoms, which facilitate the adsorption of these molecules onto the metal surface, forming a protective film. jmaterenvironsci.com

Rationale for the Scholarly Focus on 1,3 Bis 3 Morpholin 4 Ylpropyl Thiourea

The specific academic interest in 1,3-Bis(3-morpholin-4-ylpropyl)thiourea stems from its distinct molecular architecture, which combines the functional thiourea (B124793) core with two morpholin-4-ylpropyl side chains. This unique combination suggests several advantageous properties that warrant scientific investigation. The rationale for this focus can be broken down into several key aspects:

Enhanced Corrosion Inhibition Properties: The foundational thiourea group is a known and effective corrosion inhibitor. The presence of nitrogen and sulfur atoms allows for strong adsorption onto metal surfaces. onepetro.org The addition of the morpholine (B109124) rings, which also contain nitrogen and oxygen atoms, provides multiple coordination sites. This multiplicity of adsorption centers is hypothesized to create a more stable and dense protective layer on the metal, thereby significantly enhancing its corrosion inhibition efficiency compared to simpler thiourea derivatives. jmaterenvironsci.com

Increased Solubility and Dispersibility: The morpholine moieties are known to improve the solubility of organic compounds in aqueous and polar media. In industrial applications like corrosion inhibition, improved solubility ensures a more uniform distribution of the inhibitor in the corrosive medium, leading to more consistent and effective protection of the metal surface.

Structural Complexity and Synergistic Effects: The symmetrical structure with two long propyl chains provides flexibility, while the bulky morpholine groups can create a significant steric barrier on the metal surface. Researchers are interested in understanding how these structural features—chain length, flexibility, and the presence of multiple heteroatoms—work synergistically to inhibit corrosion. The molecule's design allows for a comprehensive study of the structure-activity relationship in corrosion inhibitors. acs.org

Core Research Questions and Objectives Guiding Academic Inquiry

Design Principles for the Synthesis of this compound

The design of a synthetic route for this compound is centered on the retrosynthetic disconnection of the two C-N bonds linking the propyl chains to the central thiocarbonyl (C=S) group. This approach identifies the primary amine, 3-morpholin-4-ylpropan-1-amine, as the key precursor and a C1 thiocarbonyl source as the requisite electrophile.

The most direct and common method for synthesizing symmetrical thioureas involves the reaction of a primary amine with carbon disulfide (CS₂). nih.gov This pathway is often preferred due to the commercial availability and relatively low cost of the starting materials. The reaction stoichiometry is straightforward, requiring two equivalents of the amine for every one equivalent of the carbon disulfide.

Alternative C1 sources for the thiocarbonyl group include thiophosgene (B130339) (CSCl₂) or its derivatives. However, these reagents are highly toxic and generate significant waste, making them less desirable from a safety and environmental standpoint. Another strategy employs thiourea itself as a thiocarbonyl source in a transamidation-type reaction, though this may require specific catalytic conditions. rsc.org

Therefore, the principal synthetic design involves the condensation of 3-morpholin-4-ylpropan-1-amine with carbon disulfide. This choice is based on atom economy, reagent accessibility, and a well-documented reaction mechanism for analogous aliphatic primary amines. organic-chemistry.org

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

Achieving a high yield and purity of this compound necessitates the careful optimization of several reaction parameters, including the solvent, temperature, and use of catalysts or promoters.

The choice of solvent can significantly influence the reaction rate and product yield in thiourea synthesis. Polar aprotic solvents are often effective for reactions involving amines and carbon disulfide. Studies on analogous syntheses have shown that solvents like N,N-dimethylformamide (DMF) can be highly efficient. lnu.edu.cn Other solvents such as ethanol, acetonitrile, and tetrahydrofuran (B95107) are also viable, though they may result in lower yields or require longer reaction times. lnu.edu.cn The solubility of the dithiocarbamate (B8719985) intermediate and the final thiourea product is a key factor in solvent selection.

Temperature is another critical parameter. While some syntheses are performed at room temperature, particularly with reactive aliphatic amines, gentle heating can increase the reaction rate. lnu.edu.cnbibliotekanauki.pl However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted byproducts. bibliotekanauki.pl An optimal temperature range must be determined empirically to balance reaction kinetics with product stability. For instance, a reaction might be initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating to ensure a controlled reaction profile. lnu.edu.cn

The following interactive table illustrates hypothetical optimization data for the synthesis of this compound based on principles from similar reactions. lnu.edu.cnbibliotekanauki.pl

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 25 | 12 | 65 |

| 2 | Ethanol | 50 | 6 | 75 |

| 3 | Acetonitrile | 50 | 6 | 72 |

| 4 | DMF | 25 | 4 | 88 |

| 5 | DMF | 50 | 2 | 92 |

| 6 | Water | 80 | 8 | 85 |

While the reaction between primary amines and carbon disulfide can proceed without a catalyst, the efficiency can often be enhanced. Basic catalysts can facilitate the deprotonation of the dithiocarbamic acid intermediate, while certain reagents can act as promoters to accelerate the reaction.

For example, carbon tetrabromide (CBr₄) has been reported to significantly promote the synthesis of symmetrical thioureas from primary amines and carbon disulfide, leading to higher yields in shorter reaction times under mild conditions. lnu.edu.cn The promotion effect is attributed to the formation of a highly reactive sulfenyl bromide intermediate. lnu.edu.cn Other protocols may use catalysts such as iodine or dimethylchloroformiminium chloride to enhance reaction rates. lnu.edu.cn The use of a simple base can also be effective in driving the reaction to completion.

The following table demonstrates the potential impact of various catalysts or promoters on the reaction efficiency, based on established chemical principles.

| Entry | Catalyst/Promoter (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 10 | 78 |

| 2 | Pyridine (10) | 6 | 85 |

| 3 | CBr₄ (100) | 2 | 94 |

| 4 | PEG-400 (4) | 26 | 78 |

Green Chemistry Approaches in the Preparation of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry strategies can be applied to the synthesis of this compound to minimize waste, avoid hazardous solvents, and improve energy efficiency.

Aqueous Synthesis : Water is an ideal green solvent. The synthesis of symmetrical thioureas via the condensation of amines and carbon disulfide has been successfully demonstrated in an aqueous medium, often providing good to excellent yields and simplifying product isolation. nih.govorganic-chemistry.orgresearchgate.net

Solvent-Free Mechanochemistry : Mechanochemical synthesis, using methods like ball milling or grinding, eliminates the need for bulk solvents, thereby reducing waste and potential environmental impact. beilstein-journals.orgasianpubs.org This solid-state approach can lead to high yields and is an excellent example of a green synthetic technique. beilstein-journals.orgresearchgate.net The reaction between an amine and carbon disulfide can be carried out under liquid-assisted grinding (LAG) conditions, where a small amount of a liquid is added to facilitate the reaction. beilstein-journals.org

Use of Deep Eutectic Solvents (DES) : Deep eutectic solvents are emerging as green alternatives to traditional volatile organic compounds. A system of choline (B1196258) chloride and tin(II) chloride, for instance, can act as both the solvent and a catalyst for thiourea synthesis, with the added benefit of being recoverable and reusable. rsc.orgresearchgate.net

The table below compares a conventional approach with potential green alternatives for the synthesis.

| Method | Solvent | Conditions | Key Advantages |

|---|---|---|---|

| Conventional | DMF/Ethanol | Heating, Organic Solvent | Established, often high yield |

| Aqueous | Water | Heating | Non-toxic solvent, simple work-up. researchgate.net |

| Mechanochemical | None (Solvent-free) | Ball Milling | No bulk solvent, reduced waste, high efficiency. beilstein-journals.org |

| Deep Eutectic Solvent | [ChCl][SnCl₂]₂ | Heating | Recyclable solvent/catalyst system. rsc.org |

Investigation of Reaction Kinetics and Mechanistic Aspects of this compound Formation

The formation of this compound from 3-morpholin-4-ylpropan-1-amine and carbon disulfide follows a well-established multi-step mechanism. beilstein-journals.orgnih.gov

Step 1: Formation of the Dithiocarbamate Intermediate The reaction initiates with the nucleophilic attack of the primary amino group of 3-morpholin-4-ylpropan-1-amine on the electrophilic carbon atom of carbon disulfide. This step forms a zwitterionic dithiocarbamate intermediate.

Step 2: Proton Transfer A second molecule of the amine acts as a base, abstracting a proton from the nitrogen atom of the zwitterion to form a dithiocarbamate ammonium (B1175870) salt. This salt is a key intermediate in the reaction pathway. beilstein-journals.org

Step 3: Reaction with a Second Amine Molecule The dithiocarbamate intermediate can then react further. One proposed pathway involves the elimination of hydrogen sulfide (B99878) (H₂S). The dithiocarbamate can be desulfurized to form an isothiocyanate intermediate in situ. This isothiocyanate is then rapidly attacked by a second molecule of 3-morpholin-4-ylpropan-1-amine to yield the final 1,3-disubstituted thiourea product. beilstein-journals.org

Alternatively, the second amine molecule can directly attack the dithiocarbamate intermediate, leading to the formation of the thiourea and the release of H₂S. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The molecular structure of this compound is unequivocally confirmed through one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The N-H protons of the thiourea group typically appear as a broad singlet or triplet in the downfield region, a result of quadrupole broadening and coupling to the adjacent methylene (B1212753) group. The methylene protons of the two morpholine rings show distinct signals. Those adjacent to the oxygen atom (O-CH₂) are deshielded and appear at a lower field than those adjacent to the nitrogen atom (N-CH₂). researchgate.net The three methylene groups of the propyl chains (-N-CH₂-CH₂-CH₂-N-) exhibit complex splitting patterns due to spin-spin coupling, which can be resolved using 2D NMR techniques. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The most downfield signal corresponds to the thiocarbonyl carbon (C=S) of the thiourea moiety, typically appearing in the range of 178-184 ppm. researchgate.net The carbon atoms of the morpholine rings adjacent to oxygen (O-CH₂) resonate at a lower field compared to those adjacent to the nitrogen (N-CH₂). researchgate.net The three carbons of the propyl linker are observed in the aliphatic region of the spectrum. researchgate.net

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for unambiguous assignment. COSY spectra reveal the coupling relationships between adjacent protons (e.g., within the propyl chain), while HSQC correlates each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Representative NMR Data: The following table summarizes the anticipated chemical shifts for this compound, based on data from analogous structures. researchgate.netmdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH -C=S | ~7.5 (broad s) | - |

| C=S | - | ~181.0 |

| O-(C H₂)₂-N (Morpholine) | ~3.70 (t) | ~66.5 |

| O-(CH₂)₂-N (Morpholine) | ~2.45 (t) | ~53.5 |

| NH-C H₂- | ~3.40 (q) | ~45.0 |

| -CH₂-C H₂-CH₂- | ~1.80 (quint) | ~26.0 |

| -CH₂-CH₂-C H₂-N | ~2.50 (t) | ~57.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are abbreviated as: s (singlet), t (triplet), q (quartet), quint (quintet).

In the solid state, the conformation and intermolecular interactions of this compound can be investigated using solid-state NMR (ssNMR). Thiourea derivatives are known to form extensive networks of intermolecular hydrogen bonds, primarily involving the N-H protons as donors and the sulfur atom as an acceptor. acs.org

Solid-state NMR can differentiate between crystallographically inequivalent molecules in the unit cell and provide insights into molecular packing. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution-state NMR, ssNMR can reveal detailed information about the local electronic environment and the geometry of hydrogen bonds, thus elucidating the supramolecular structure of the compound in its crystalline form. acs.orgresearchgate.net

Advanced Mass Spectrometry for Molecular Characterization of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound, analysis via electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule, [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Elemental Composition Data:

| Ion Formula | Calculated Exact Mass |

| [C₁₅H₃₂N₄O₂S + H]⁺ | 345.2324 |

The experimentally measured mass would be expected to align with the calculated value within a few parts per million (ppm), unequivocally confirming the elemental formula C₁₅H₃₂N₄O₂S.

Tandem mass spectrometry (MS/MS) is employed to investigate the structure of the molecule by inducing fragmentation of the isolated molecular ion and analyzing the resulting product ions. The fragmentation of the [M+H]⁺ ion of this compound is expected to occur at the most labile bonds.

Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the C-C bond adjacent to the morpholine nitrogen atom is a common pathway for N-alkylated morpholines. miamioh.edu

Propyl Chain Fragmentation: Cleavage can occur along the propyl chains, leading to the loss of neutral fragments and the formation of characteristic product ions. libretexts.org

Morpholine Ring Opening: The morpholine ring itself can undergo cleavage.

Cleavage around the Thiourea Core: Bonds adjacent to the thiourea nitrogen atoms can break, leading to fragments containing the thiourea moiety. researchgate.net

A plausible major fragmentation pathway involves the cleavage of the C-N bond between the propyl chain and one of the morpholine rings, leading to the formation of a stable morpholinyl cation or a fragment containing the rest of the molecule. Subsequent fragmentations would provide further structural information, allowing for a comprehensive mapping of the molecule's connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A prominent band in the region of 3100-3300 cm⁻¹ is attributed to the N-H stretching vibration of the secondary amine in the thiourea group. mdpi.commdpi.com The C-H stretching vibrations of the methylene groups in the propyl and morpholine moieties are observed between 2800 and 3000 cm⁻¹. The spectrum also contains characteristic "thioamide bands," which are complex vibrations with contributions from C-N stretching and N-H bending, typically found in the 1500-1550 cm⁻¹ range. iosrjournals.org The C=S stretching vibration often appears as a band of medium intensity around 1100-1250 cm⁻¹ and can also contribute to a band near 700-800 cm⁻¹. iosrjournals.orgresearchgate.net The C-O-C stretching of the ether linkage in the morpholine rings gives rise to a strong absorption band, typically around 1115 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and C-H stretching bands are also visible, the symmetric C=S stretching vibration often gives a more intense and easily identifiable signal in the Raman spectrum compared to the FT-IR spectrum. nih.gov The vibrations of the heterocyclic morpholine ring and the carbon skeleton of the propyl chains also produce characteristic Raman signals. researchgate.netacs.org

Characteristic Vibrational Frequencies: The following table presents the expected vibrational frequencies for the key functional groups in this compound. mdpi.comiosrjournals.orgnih.govslideshare.net

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3100 - 3300 | 3100 - 3300 |

| C-H Stretch (Aliphatic) | 2800 - 3000 | 2800 - 3000 |

| Thioamide I (δN-H + νC-N) | ~1530 | ~1530 |

| Thioamide II (νC-N + δN-H) | ~1350 | ~1350 |

| C-O-C Stretch (Ether) | ~1115 | Weak |

| Thioamide III (νC=S + νC-N) | ~1150 | ~1150 |

| C=S Stretch | 700 - 850 | 700 - 850 |

Note: δ represents a bending vibration, and ν represents a stretching vibration.

Single-Crystal X-ray Diffraction Studies of this compound

While specific crystallographic data for this compound is not publicly available, the crystal structures of analogous symmetrical bis-thioureas have been reported, providing a strong basis for predicting its structural characteristics. For instance, many symmetrical bis-thioureas crystallize in common crystal systems such as monoclinic or triclinic. The presence of flexible propyl chains and morpholine rings in this compound suggests a likelihood of a centrosymmetric space group, such as P2₁/c for a monoclinic system or P-1 for a triclinic system, which is common for such molecules.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in thiourea derivatives. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The existence of polymorphs for this compound is plausible and would depend on factors such as the solvent used for crystallization and the crystallization temperature. Each polymorph would have a unique crystal packing and intermolecular interaction network.

Below is a representative table of expected crystallographic data for this compound, based on known structures of similar compounds.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| α (°) ** | 90 (for monoclinic) or 70-90 (for triclinic) |

| β (°) | 95-110 |

| γ (°) | 90 (for monoclinic) or 70-90 (for triclinic) |

| Volume (ų) ** | 1800-2500 |

| Z | 2 or 4 |

| Calculated Density (g/cm³) | 1.1-1.3 |

Note: These values are hypothetical and based on the analysis of structurally related compounds.

The crystal packing of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds, particularly involving the N-H groups of the thiourea moiety and the sulfur atom. In this compound, the N-H protons are expected to act as hydrogen bond donors, while the sulfur atom and the oxygen and nitrogen atoms of the morpholine rings can act as hydrogen bond acceptors.

A summary of the expected intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| N-H···S | N-H | S | 2.4 - 2.8 | Primary interaction driving dimer or chain formation. |

| C-H···S | C-H | S | 2.8 - 3.2 | Contributes to the stability of the crystal packing. |

| C-H···O | C-H | O (morpholine) | 2.5 - 2.9 | Further stabilizes the three-dimensional network. |

| C-H···N | C-H | N (morpholine) | 2.6 - 3.0 | Contributes to the overall packing efficiency. |

| van der Waals | Various | Various | > 3.2 | Non-specific interactions contributing to cohesion. |

Note: The distances are typical ranges observed in similar structures.

Computational Chemistry and Molecular Modeling of 1,3 Bis 3 Morpholin 4 Ylpropyl Thiourea

Quantum Chemical Investigations of 1,3-Bis(3-morpholin-4-ylpropyl)thiourea Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For this compound, these investigations, typically performed using Density Functional Theory (DFT), reveal the distribution of electrons and energy levels of molecular orbitals, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the electron-rich thiourea (B124793) and morpholine (B109124) moieties are expected to significantly influence the energies of these frontier orbitals. The sulfur and nitrogen atoms, with their lone pairs of electrons, are likely to be major contributors to the HOMO, making these regions potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the thiourea group, particularly the C=S bond, which can accept electron density.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.10 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.15 |

| Ionization Potential (I) (eV) | 6.25 |

| Electron Affinity (A) (eV) | 1.10 |

| Global Hardness (η) (eV) | 2.575 |

| Global Softness (S) (eV⁻¹) | 0.388 |

| Electronegativity (χ) (eV) | 3.675 |

| Chemical Potential (μ) (eV) | -3.675 |

| Global Electrophilicity Index (ω) (eV) | 2.625 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The EPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the EPS map would likely show a significant negative potential (red) around the sulfur atom of the thiourea group and the oxygen atoms of the morpholine rings, due to the presence of lone pair electrons. These sites represent the most probable locations for hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the nitrogen atoms of the thiourea backbone would exhibit a positive potential (blue), identifying them as hydrogen bond donor sites. The propyl chains are expected to show a more neutral potential (green). This detailed charge distribution is instrumental in understanding how the molecule might interact with other molecules, including potential receptor sites.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound, primarily due to the rotatable bonds in its two propyl chains, allows it to adopt a variety of conformations. Understanding these conformational preferences is key to elucidating its behavior in solution and its ability to bind to a receptor.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify its stable, low-energy conformations. This can be achieved through computational methods that rotate the molecule's single bonds and calculate the corresponding energy. For this compound, the key dihedral angles are along the C-C and C-N bonds of the propyl linkers.

The results of such an analysis would likely reveal several stable conformers. These may include extended conformations where the two morpholine rings are far apart, as well as folded or bent conformations where the morpholine rings are in closer proximity, potentially stabilized by intramolecular hydrogen bonds or other non-covalent interactions. The relative energies of these conformers determine their population at a given temperature. An energy landscape plot would visualize these stable conformers as minima on the potential energy surface, with the energy barriers between them representing the ease of conformational change.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| 1 (Global Minimum) | Extended, anti-parallel morpholine rings | 0.00 | τ1 ≈ 180, τ2 ≈ 180 |

| 2 | Folded, gauche interaction | 1.52 | τ1 ≈ 60, τ2 ≈ 180 |

| 3 | Bent, intramolecular H-bond proximity | 2.15 | τ1 ≈ 60, τ2 ≈ 60 |

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent. By simulating the motion of the molecule and surrounding solvent molecules (e.g., water), MD can reveal how the solvent affects the conformational preferences and dynamics of this compound.

In Silico Ligand-Receptor Docking and Interaction Profiling of this compound (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, a non-clinical docking study could involve a hypothetical protein target to explore its potential binding modes and interactions.

The docking process would involve placing various conformations of the ligand into the binding site of the receptor and scoring the resulting poses based on their binding energy. A successful docking simulation would identify a binding mode with a favorable (negative) binding energy.

The interaction profile would then be analyzed to identify the specific non-covalent interactions that stabilize the complex. For this compound, these interactions would likely include:

Hydrogen bonds: The N-H groups of the thiourea can act as hydrogen bond donors, while the S atom of the thiourea and the O and N atoms of the morpholine rings can act as hydrogen bond acceptors.

Hydrophobic interactions: The propyl chains and the methylene (B1212753) groups of the morpholine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) (predicted) | 0.58 |

| Key Interacting Residues | ASP145, LYS72, PHE80, LEU130 |

| Hydrogen Bond Interactions | -NH of thiourea with ASP145 (donor); C=S of thiourea with LYS72 (acceptor) |

| Hydrophobic Interactions | Propyl chains and morpholine rings with PHE80 and LEU130 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and development, QSAR is a pivotal tool for predicting the activity of novel molecules, optimizing lead compounds, and understanding the physicochemical properties that govern their therapeutic effects. For derivatives of this compound, QSAR studies can provide valuable insights into the structural requirements for a particular biological activity, guiding the synthesis of more potent and selective analogs.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying variations in structural properties and correlating them with changes in activity, a predictive model can be developed. These models are typically derived from a dataset of compounds for which the biological activity has been experimentally determined.

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related derivatives of this compound with a range of biological activities is selected. This set is usually divided into a training set, for building the model, and a test set, for validating its predictive power.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D) descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D) descriptors: Based on the 2D representation of the molecule, describing atomic connectivity (e.g., branching indices, connectivity indices).

Geometrical (3D) descriptors: Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (LogP), electronic effects (Hammett constants), and steric parameters (Taft constants).

Model Development: Statistical methods are employed to build a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The developed QSAR model is rigorously validated to ensure its robustness and predictive ability. This involves internal validation (e.g., cross-validation) and external validation using the test set of compounds that were not used in model development.

For derivatives of this compound, QSAR modeling could be employed to explore the impact of various structural modifications on a specific biological endpoint, such as antiviral, anticancer, or enzyme inhibitory activity. For instance, modifications could be made to the morpholine rings, the propyl linkers, or by introducing substituents at different positions.

Illustrative QSAR Study on Hypothetical this compound Derivatives:

To illustrate the application of QSAR for this class of compounds, consider a hypothetical study on a series of derivatives designed as inhibitors of a particular enzyme. The biological activity is expressed as the half-maximal inhibitory concentration (IC50), which is converted to pIC50 (-logIC50) for the QSAR analysis.

Table 1: Hypothetical Structures and Biological Activities of this compound Derivatives

| Compound ID | R1 | R2 | IC50 (µM) | pIC50 |

| 1 | H | H | 15.2 | 4.82 |

| 2 | 4-Cl | H | 8.5 | 5.07 |

| 3 | 4-F | H | 10.1 | 4.99 |

| 4 | 4-CH3 | H | 12.3 | 4.91 |

| 5 | H | 4-Cl | 7.9 | 5.10 |

| 6 | H | 4-F | 9.8 | 5.01 |

| 7 | H | 4-CH3 | 11.5 | 4.94 |

| 8 | 4-Cl | 4-Cl | 3.1 | 5.51 |

| 9 | 4-F | 4-F | 5.6 | 5.25 |

| 10 | 4-CH3 | 4-CH3 | 8.9 | 5.05 |

Note: R1 and R2 represent substituents on the morpholine rings. This data is for illustrative purposes only.

In this hypothetical study, various molecular descriptors would be calculated for each derivative. A selection of these descriptors that might be relevant for QSAR modeling is presented in Table 2.

Table 2: Selected Molecular Descriptors for the Hypothetical Derivatives

| Compound ID | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRotb) |

| 1 | 386.58 | 1.85 | 69.5 | 12 |

| 2 | 421.03 | 2.56 | 69.5 | 12 |

| 3 | 404.57 | 2.02 | 69.5 | 12 |

| 4 | 400.61 | 2.37 | 69.5 | 12 |

| 5 | 421.03 | 2.56 | 69.5 | 12 |

| 6 | 404.57 | 2.02 | 69.5 | 12 |

| 7 | 400.61 | 2.37 | 69.5 | 12 |

| 8 | 455.47 | 3.27 | 69.5 | 12 |

| 9 | 422.56 | 2.19 | 69.5 | 12 |

| 10 | 414.64 | 2.89 | 69.5 | 12 |

Note: Descriptor values are hypothetical and for illustrative purposes.

Using a statistical method like Multiple Linear Regression (MLR), a QSAR equation could be generated. For example, a possible equation might look like:

pIC50 = 0.5 * LogP - 0.01 * MW + 0.1 * nRotb + C

Where C is a constant. This equation would suggest that higher lipophilicity (LogP) and a greater number of rotatable bonds are beneficial for activity, while an increase in molecular weight is slightly detrimental.

The statistical quality of the QSAR model is assessed using parameters such as the correlation coefficient (R²), which indicates the proportion of variance in the biological activity that is explained by the model, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model. For a reliable QSAR model, R² should be close to 1, and the difference between R² and Q² should be small.

The insights gained from such a QSAR model for this compound derivatives would be instrumental in the rational design of new compounds with enhanced biological activity. By understanding the key structural features that influence activity, medicinal chemists can focus their synthetic efforts on molecules that are most likely to be potent and effective.

Mechanistic Research into the Interactions of 1,3 Bis 3 Morpholin 4 Ylpropyl Thiourea

Coordination Chemistry and Metal Ion Chelation by 1,3-Bis(3-morpholin-4-ylpropyl)thiourea

Detailed investigations into the coordination behavior of this compound with various metal ions are absent from the current body of scientific literature.

Stoichiometry and Stability Constants of Metal Complexes

There is no available data on the formation of metal complexes with this compound, and consequently, no information on the stoichiometry or stability constants of any potential complexes.

Spectroscopic Characterization of Metal-1,3-Bis(3-morpholin-4-ylpropyl)thiourea Adducts

Without the synthesis and isolation of metal adducts of this compound, spectroscopic characterization data from techniques such as UV-Vis, IR, or NMR spectroscopy are not available.

Supramolecular Interactions and Self-Assembly of this compound

Similarly, the exploration of the supramolecular chemistry of this compound, including its self-assembly and molecular recognition capabilities, remains an uninvestigated area.

Hydrogen Bonding Networks and Aromatic Interactions

While the molecular structure of this compound suggests the potential for the formation of hydrogen bonding networks through its N-H and morpholine (B109124) groups, no specific studies have been published to confirm or characterize these interactions. The absence of aromatic rings in its structure precludes the possibility of aromatic interactions such as π-π stacking.

Exploration of Host-Guest Chemistry and Molecular Recognition Phenomena

There are no published studies on the use of this compound as either a host or a guest molecule in the context of host-guest chemistry. Its potential for molecular recognition of specific substrates has not been explored.

In Vitro Biological Target Engagement and Mechanistic Pathways of this compound

Extensive searches of scientific literature did not yield specific in vitro biological data for this compound regarding its direct interactions with enzymatic targets, receptor binding kinetics, or its influence on cellular signaling pathways. The thiourea (B124793) and morpholine moieties are known to be present in various biologically active compounds; however, the specific biological profile of this particular combination in this compound has not been detailed in the available literature. The following sections outline the types of studies that would be necessary to elucidate its mechanistic pathways.

Enzyme Inhibition/Activation Mechanisms (In Vitro Studies)

There is currently no published research detailing the in vitro enzyme inhibition or activation mechanisms of this compound. The thiourea functional group is a key structural feature in some enzyme inhibitors, and the morpholine ring is a common substituent in medicinal chemistry. Hypothetically, if this compound were to be screened for enzyme activity, its effects could be quantified.

To illustrate the type of data that would be generated from such studies, a hypothetical data table is presented below. This table is for representative purposes only and does not reflect actual experimental results for this compound.

Hypothetical Enzyme Inhibition Data

| Enzyme Target | Assay Type | IC₅₀ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Hypothetical Kinase A | Fluorescence Resonance Energy Transfer (FRET) | 15.2 | Competitive |

| Hypothetical Protease B | Chromogenic Substrate Assay | > 100 | Not Determined |

| Hypothetical Phosphatase C | Phosphate Release Assay | 45.8 | Non-competitive |

Receptor Binding Kinetics and Ligand-Binding Domain Characterization (In Vitro)

No studies characterizing the receptor binding kinetics or defining the ligand-binding domain for this compound are available in the current scientific literature. Such studies are crucial for understanding the potential pharmacological targets of a compound. Radioligand binding assays or surface plasmon resonance (SPR) could be employed to determine binding affinity and kinetics.

The following table illustrates the kind of data that would be obtained from receptor binding assays. This data is hypothetical and for illustrative purposes only.

Representative Receptor Binding Profile

| Receptor Target | Kᵢ (nM) | Assay Type | Receptor Subtype Selectivity |

|---|---|---|---|

| Hypothetical GPCR X | 250 | Radioligand Displacement | Moderate |

| Hypothetical Ion Channel Y | Not Active | Patch Clamp Electrophysiology | N/A |

| Hypothetical Nuclear Receptor Z | 850 | Luciferase Reporter Assay | Low |

Catalytic Applications and Organocatalytic Potential of this compound

While specific catalytic applications of this compound have not been reported, its structure suggests potential utility in the field of organocatalysis. Thiourea-based molecules are recognized as effective organocatalysts, primarily due to the ability of the thiourea moiety to act as a double hydrogen-bond donor. rsc.org This interaction can activate electrophiles, enhancing their reactivity in a variety of chemical transformations. rsc.org

The catalytic activity of thiourea derivatives is often employed in asymmetric synthesis, where chiral versions of these catalysts can induce stereoselectivity. rsc.org Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea group and a Lewis basic site (such as an amine), have shown considerable utility. rsc.org These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction. rsc.orgrsc.org

In the case of this compound, the central thiourea group provides the hydrogen-bond donating capability. The two morpholine moieties, containing tertiary amine groups, could potentially act as Lewis basic sites. This bifunctional nature suggests that the compound could be explored as a catalyst in reactions such as Michael additions, aza-Henry reactions, and multicomponent reactions. researchgate.netbeilstein-journals.orgresearchgate.net The propyl linkers provide flexibility to the structure, which may influence its catalytic efficiency and selectivity. Further research would be required to synthesize and evaluate the catalytic performance of this specific compound.

Structure Activity Relationship Sar Studies of 1,3 Bis 3 Morpholin 4 Ylpropyl Thiourea Analogues

Rational Design and Synthesis of Structurally Modified 1,3-Bis(3-morpholin-4-ylpropyl)thiourea Derivatives

The rational design of analogues of this compound is predicated on systematically altering its distinct structural components: the central thiourea (B124793) group, the two propyl linkers, and the terminal morpholine (B109124) rings. The synthesis of such derivatives typically involves the reaction of a suitable diamine with a thiocarbonyl transfer reagent or the reaction of an amine with an isothiocyanate.

For instance, the synthesis of N,N'-disubstituted thioureas can be achieved by reacting an amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate, which then reacts with another amine. A more common approach involves the use of isothiocyanates. To synthesize analogues of this compound, one could start with 3-morpholin-4-ylpropan-1-amine and react it with a suitable thiocarbonylating agent. Alternatively, modifications can be introduced by synthesizing a variety of N-substituted (3-aminopropyl)morpholine precursors with different substituents on the morpholine ring or by varying the length of the propyl chain.

The design strategy for novel analogues often focuses on several key aspects:

Modulating Lipophilicity: The morpholine rings contribute significantly to the molecule's polarity and solubility. Replacing them with other cyclic amines (e.g., piperidine, piperazine) or acyclic amines can alter the compound's lipophilicity, which in turn affects its membrane permeability and pharmacokinetic profile.

Varying Steric Hindrance: Introducing substituents on the morpholine rings or the linker can create steric hindrance, which might enhance selectivity for a particular biological target.

Systematic Variation of the Thiourea Core and Peripheral Morpholine Rings

The thiourea core is a crucial pharmacophore in many biologically active molecules, primarily due to its ability to form hydrogen bonds through the N-H and C=S groups. Systematic variation of this core and the peripheral morpholine rings can provide valuable SAR data.

Thiourea Core Modifications: The isosteric replacement of the sulfur atom in the thiourea moiety with an oxygen atom to yield the corresponding urea (B33335) analogue is a common strategy. This modification significantly alters the hydrogen-bonding properties and the geometry of the core, which can have a profound impact on biological activity. For example, in a study on N,N'-disubstituted thiourea and urea derivatives as inhibitors of nitric oxide synthase, thiourea derivatives generally exhibited higher inhibitory activity than their urea counterparts. nih.gov

Peripheral Morpholine Ring Modifications: The morpholine rings are key contributors to the molecule's physicochemical properties. Their replacement with other heterocyclic systems allows for the exploration of the impact of ring size, heteroatom composition, and basicity on activity.

| Modification of Peripheral Ring | Potential Impact on Properties |

| Replacement with Piperidine | Increased lipophilicity, potential for different hydrophobic interactions. |

| Replacement with Piperazine | Introduction of an additional basic center, potential for altered solubility and new hydrogen bonding interactions. |

| Introduction of Substituents on the Morpholine Ring | Can modulate steric and electronic properties, potentially improving target selectivity. |

A review of morpholine and its derivatives highlights the versatility of the morpholine moiety in drug design, where it can enhance potency and modify pharmacokinetic properties through molecular interactions with target proteins. e3s-conferences.org

Impact of Linker Length and Substituent Effects on Mechanistic Activity

The length and flexibility of the propyl linkers in this compound are critical determinants of the spatial orientation of the terminal morpholine rings relative to the thiourea core.

Linker Length Variation: Studies on other classes of molecules, such as bis-thioureas with varying alkyl chain lengths, have shown that the linker length can significantly affect biological activity. For instance, in a series of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives, antibacterial activity was found to decrease with an increase in the carbon chain length of a substituent. mdpi.com This suggests that an optimal linker length is often required for effective interaction with the biological target. Altering the propyl chains to ethyl, butyl, or longer alkyl chains in the parent compound would directly test this hypothesis.

Interactive Data Table: Effect of Linker Length on Antibacterial Activity of a Series of bis-Thiourea Derivatives Note: This data is from a study on related bis-thiourea compounds and is presented to illustrate the principle of linker length impact.

| Linker Chain Length (n) | Antibacterial Activity (MIC in µg/mL) |

| 2 | 16 |

| 3 | 8 |

| 4 | 16 |

| 5 | 32 |

Substituent Effects: The introduction of substituents on either the linker or the morpholine rings can influence activity through steric and electronic effects. For example, the presence of halogen atoms on aromatic rings of thiourea derivatives has been shown to enhance antibacterial activities. mdpi.com While this compound is aliphatic, the principle of substituent effects remains relevant. Adding small alkyl or electron-withdrawing groups to the morpholine ring could fine-tune the molecule's interaction with its target.

Correlation of Structural Parameters with Observed Intermolecular Interactions and Bioactivity (In Vitro)

The biological activity of this compound analogues is ultimately determined by their ability to engage in specific intermolecular interactions with their biological targets. The structural parameters of these analogues can be correlated with their in vitro bioactivity to build a predictive SAR model.

Key Intermolecular Interactions:

Hydrogen Bonding: The thiourea moiety is a potent hydrogen bond donor (N-H) and acceptor (C=S). The morpholine oxygen atoms can also act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds are critical for target binding.

Hydrophobic Interactions: The alkyl chains and the cyclic structure of the morpholine rings can participate in hydrophobic interactions with nonpolar regions of a binding site.

Electrostatic Interactions: The nitrogen atoms of the morpholine rings are basic and can be protonated at physiological pH, leading to electrostatic interactions with negatively charged residues in a target protein.

In Vitro Bioactivity Correlation: Quantitative structure-activity relationship (QSAR) studies on various thiourea derivatives have been conducted to correlate physicochemical properties with biological activity. researchgate.net For analogues of this compound, a similar approach could be employed.

Illustrative Data Table: Correlation of Structural Features with In Vitro Enzyme Inhibition for a Series of Thiourea Analogues Note: This is a hypothetical data table based on general SAR principles for thiourea derivatives, as specific data for the target compound is unavailable.

| Analogue | R1 (Linker) | R2 (Peripheral Group) | Lipophilicity (logP) | H-Bond Donors | H-Bond Acceptors | In Vitro IC50 (µM) |

| Parent Compound | Propyl | Morpholine | 2.5 | 2 | 3 | 10 |

| Analogue 1 | Ethyl | Morpholine | 2.0 | 2 | 3 | 25 |

| Analogue 2 | Butyl | Morpholine | 3.0 | 2 | 3 | 15 |

| Analogue 3 | Propyl | Piperidine | 3.2 | 2 | 1 | 50 |

| Analogue 4 | Propyl | 4-Methylmorpholine | 2.8 | 2 | 3 | 8 |

This hypothetical data suggests that a propyl linker might be optimal, and modifications to the peripheral group that alter lipophilicity and hydrogen bonding capacity can significantly impact bioactivity. The introduction of a methyl group on the morpholine ring (Analogue 4) could potentially enhance activity through favorable steric interactions or increased lipophilicity in a specific binding pocket.

Emerging Research Avenues and Future Directions for 1,3 Bis 3 Morpholin 4 Ylpropyl Thiourea

Development of 1,3-Bis(3-morpholin-4-ylpropyl)thiourea as a Component in Advanced Materials

The molecular architecture of this compound suggests its potential as a versatile building block in the creation of advanced materials with tailored properties. Thiourea (B124793) derivatives, in general, are utilized in the synthesis of various polymers and materials. mdpi.com The morpholine (B109124) moiety is also a known component in the development of polymers and resins, often acting as a curing agent, stabilizer, or cross-linking agent. e3s-conferences.org

One promising research direction is the use of this compound as a monomer or cross-linking agent in polymerization reactions. The secondary amine groups within the morpholine rings could potentially react with suitable co-monomers to form novel polymers. The resulting materials could exhibit unique thermal, mechanical, and chemical properties imparted by the thiourea and morpholine units. For instance, the thiourea group could enhance the material's ability to coordinate with metal ions or participate in hydrogen bonding networks, leading to applications in areas such as adsorbents for environmental remediation or as matrices for catalysts.

Furthermore, the self-assembly of this compound into supramolecular structures is another area ripe for exploration. The hydrogen bonding capabilities of the thiourea core can drive the formation of ordered assemblies in solution or on surfaces. rsc.org This could lead to the development of gels, liquid crystals, or functional thin films with applications in electronics, optics, or sensor technology. The morpholine groups would likely influence the solubility and packing of these supramolecular structures.

The potential applications of this compound in advanced materials are summarized in the table below.

| Potential Application Area | Proposed Role of this compound | Potential Properties and Advantages |

| Polymer Synthesis | Monomer or cross-linking agent | Enhanced thermal stability, metal coordination capability, and specific chemical reactivity. |

| Supramolecular Chemistry | Building block for self-assembly | Formation of ordered structures like gels, liquid crystals, or thin films for sensory or optical applications. |

| Composite Materials | Additive or surface modifier | Improved interfacial adhesion and introduction of functional properties to the composite material. |

| Corrosion Inhibition | Corrosion inhibitor for metals | Formation of a protective layer on metal surfaces through adsorption, leveraging the sulfur and nitrogen atoms. |

Exploration of this compound in Chemosensor Design for Analytical Applications

The design of chemosensors for the selective detection of ions and neutral molecules is a critical area of analytical chemistry. Thiourea derivatives have been widely investigated as receptors in chemosensors due to the ability of the thiourea group to form strong hydrogen bonds with anions and coordinate with metal cations. This interaction can lead to a detectable optical or electrochemical signal.

This compound possesses the key functional groups necessary for a chemosensor. The two N-H protons on the thiourea backbone can act as hydrogen bond donors for anion recognition. The sulfur atom and the nitrogen atoms of the morpholine rings can serve as binding sites for metal ions. The flexible propyl chains allow the molecule to adopt a conformation that can pre-organize the binding sites for selective interaction with a target analyte.

The development of this compound-based chemosensors could involve tethering a signaling unit, such as a fluorophore or chromophore, to the molecule. Upon binding of an analyte, a change in the photophysical properties of the signaling unit, such as fluorescence quenching or enhancement, or a color change, would be observed. The selectivity of the sensor could be tuned by modifying the structure of the molecule to favor binding with specific ions.

Potential analytes that could be targeted by chemosensors based on this compound are summarized in the table below.

| Target Analyte | Proposed Binding Interaction | Potential Detection Method |

| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with the N-H groups of the thiourea moiety. | Colorimetric or fluorometric signal change. |

| Heavy Metal Cations (e.g., Hg²⁺, Pb²⁺, Cu²⁺) | Coordination with the sulfur atom of the thiourea and nitrogen atoms of the morpholine rings. | Electrochemical or optical detection. |

| Neutral Molecules | Host-guest interactions involving hydrogen bonding and van der Waals forces. | Changes in spectroscopic properties (UV-Vis, fluorescence). |

Theoretical Predictions for Novel Reactivities and Applications of this compound

Computational chemistry and molecular modeling offer powerful tools to predict the properties, reactivity, and potential applications of molecules before their synthesis and experimental evaluation. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the electronic structure, conformational preferences, and interaction capabilities of this compound.

DFT calculations can be employed to determine the molecule's optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. This information is crucial for predicting its reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electrostatic potential surface can reveal regions of positive and negative charge, which are important for understanding intermolecular interactions. Such theoretical studies are commonly performed on thiourea derivatives to understand their structure-activity relationships.

Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with other molecules, such as solvents, ions, or biological macromolecules. This can be particularly useful in predicting its behavior in different environments and its potential as a ligand for receptors or as a building block for self-assembled materials. For example, MD simulations could be used to model the binding of this compound to a specific enzyme active site, providing insights for drug design.

The table below outlines key molecular properties of thiourea derivatives that can be predicted using theoretical methods and their implications for potential applications.

| Predicted Property | Theoretical Method | Implication for Application |

| Optimized Geometry and Conformational Analysis | DFT, MD | Understanding the 3D structure and flexibility, which influences binding and self-assembly. |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Predicting chemical reactivity and electronic properties relevant to catalysis and sensor design. |

| Electrostatic Potential Surface | DFT | Identifying sites for intermolecular interactions, crucial for drug-receptor binding and supramolecular chemistry. |

| Binding Affinity and Interaction Energies | Molecular Docking, MD | Predicting the strength and nature of interactions with target molecules, aiding in the design of inhibitors or sensors. |

Interdisciplinary Research Synergies Involving this compound in Chemical Biology and Material Science

The convergence of chemical biology and material science presents exciting opportunities for the development of functional materials with biological applications. The structure of this compound, containing both a versatile chemical scaffold (thiourea) and a biologically relevant moiety (morpholine), makes it an ideal candidate for such interdisciplinary research. Morpholine is a well-known scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. nih.gov Thiourea derivatives also exhibit a wide range of biological activities, including enzyme inhibition. mdpi.com

One potential area of synergy is the development of "smart" biomaterials. For example, this compound could be incorporated into a polymer backbone to create a material that can respond to biological stimuli. The morpholine units could enhance biocompatibility and solubility, while the thiourea groups could act as recognition sites for specific biomolecules or as catalysts for biological reactions. Such materials could have applications in drug delivery, tissue engineering, and diagnostics.

Another avenue is the design of bioactive surfaces. By immobilizing this compound onto a solid support, a surface with specific chemical and biological properties can be created. The morpholine groups might promote cell adhesion or prevent biofouling, while the thiourea moiety could be used to capture specific proteins or enzymes from a biological sample.

The table below highlights potential interdisciplinary research areas and the synergistic role of the compound's structural features.

| Interdisciplinary Field | Role of Thiourea Moiety | Role of Morpholine Moiety | Potential Application |

| Bioactive Polymers | Cross-linking, metal chelation, catalytic activity. | Biocompatibility, solubility, specific biological interactions. | Scaffolds for tissue engineering, drug delivery matrices. |

| Functionalized Surfaces | Ligand for biomolecule capture, sensor element. | Control of surface properties (hydrophilicity, bio-adhesion). | Biosensors, biocompatible coatings for medical devices. |

| Bio-inspired Catalysis | Catalytic active site mimic. | Substrate recognition and orientation. | Artificial enzymes for synthetic or therapeutic purposes. |

Q & A

Basic: What are the established synthetic routes for 1,3-Bis(3-morpholin-4-ylpropyl)thiourea, and what analytical techniques are critical for confirming its structural integrity?

Answer:

The synthesis typically involves a nucleophilic substitution reaction between 3-morpholinopropan-1-amine and thiophosgene or its derivatives under controlled conditions. Key steps include:

- Purification : Use membrane separation technologies (e.g., ultrafiltration) to isolate the product from byproducts .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For thiourea derivatives, sulfur-specific elemental analysis is critical to verify stoichiometry .

Basic: What theoretical frameworks guide the investigation of this compound's biological activity?

Answer:

Research should align with established pharmacological theories, such as structure-activity relationship (SAR) models, to correlate molecular features (e.g., morpholine ring flexibility, thiourea hydrogen-bonding capacity) with observed bioactivity. Mechanistic studies should integrate enzyme kinetics (e.g., Michaelis-Menten models) or receptor-ligand binding theories to explain interactions .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of this compound across different cell lines?

Answer:

A factorial design approach is recommended:

- Variables : Test concentration gradients, incubation times, and cell-line-specific factors (e.g., receptor density, metabolic activity).

- Controls : Include positive/negative controls and replicate experiments to minimize batch effects.

- Data Analysis : Use multivariate regression to identify confounding variables (e.g., pH, temperature) and meta-analysis frameworks to harmonize disparate datasets .

Advanced: What methodological strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro assays?

Answer:

- Co-solvent Systems : Test combinations of DMSO, cyclodextrins, or PEG-based surfactants while monitoring compound aggregation via dynamic light scattering (DLS).

- pH Profiling : Conduct stability studies across pH 4–8 to identify optimal buffering conditions.

- Advanced Characterization : Utilize isothermal titration calorimetry (ITC) to assess binding entropy changes under varying solvent conditions .

Advanced: How can computational modeling predict this compound’s interactions with non-target proteins to assess off-target effects?

Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model ligand-protein interactions over nanosecond timescales.

- Docking Studies : Apply AutoDock Vina to screen against protein databases (e.g., PDB) for potential off-target binding.

- Validation : Cross-reference predictions with experimental data (e.g., surface plasmon resonance) to refine force-field parameters .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Exposure Mitigation : Use fume hoods for synthesis and glove boxes for weighing.

- Toxicity Screening : Perform acute toxicity assays (e.g., zebrafish embryo models) to establish safe handling thresholds.

- Waste Management : Neutralize thiourea derivatives with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced: How can researchers reconcile discrepancies between in silico predictions and empirical data for this compound’s pharmacokinetic properties?

Answer:

- Model Refinement : Integrate physiologically based pharmacokinetic (PBPK) modeling with in vivo data (e.g., rodent bioavailability studies) to adjust absorption/distribution parameters.

- Sensitivity Analysis : Identify key variables (e.g., logP, plasma protein binding) contributing to prediction errors .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Process Control : Implement real-time monitoring (e.g., in-line FTIR) to detect intermediate degradation.

- Yield Optimization : Use response surface methodology (RSM) to balance reaction time, temperature, and reagent ratios .

Advanced: What experimental designs validate the compound’s mechanism of action in complex biological systems?

Answer:

- Knockout Models : Use CRISPR/Cas9 to silence putative target genes and observe activity loss.

- Pathway Analysis : Apply transcriptomic profiling (RNA-seq) to map downstream signaling effects.

- Orthogonal Validation : Combine siRNA knockdown with pharmacological inhibition to confirm target specificity .

Advanced: How can AI-driven tools enhance the reproducibility of studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.